molecular formula C14H12N4O4 B7949605 o-Tolualdehyde 2,4-dinitrophenylhydrazone

o-Tolualdehyde 2,4-dinitrophenylhydrazone

Cat. No. B7949605
M. Wt: 300.27 g/mol
InChI Key: QUIFNJPMGQCNMH-UHFFFAOYSA-N
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Description

O-Tolualdehyde 2,4-dinitrophenylhydrazone is a useful research compound. Its molecular formula is C14H12N4O4 and its molecular weight is 300.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality o-Tolualdehyde 2,4-dinitrophenylhydrazone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about o-Tolualdehyde 2,4-dinitrophenylhydrazone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Gas Chromatography Applications : It's used for the separation of carbonyl compounds, including aldehydes and ketones, in various environmental samples like car exhaust and cigarette smoke (Hoshika & Takata, 1976).

  • Enzymic Synthesis : It serves in the enzymic synthesis and characterization of certain biochemical compounds, such as glutamic acid γ-semialdehyde (Hayzer, Krishna, & Margraff, 1979).

  • High-Performance Liquid Chromatography (HPLC) : Utilized in HPLC for determining aliphatic and aromatic aldehydes in polluted airs, such as urban air and industrial emissions (Kuwata, Uebori, & Yamasaki, 1979).

  • Isomerization Studies : Investigated for understanding the acid-catalyzed isomerization of unsaturated aldehyde derivatives, which has implications in analytical chemistry (Uchiyama et al., 2004).

  • Mutagenic Studies : In the synthesis of mutagenic substances like 2,4-dinitro-[7-14C]benzaldehyde, which are important in studying metabolic pathways and detecting adducts with macromolecules (Shoji et al., 1994).

  • Food Analysis : Applied in the determination of compounds like 2-furaldehyde in honey and other food products by HPLC (Coco et al., 1996).

  • Metabolic Studies : Used in the analysis and stabilization of metabolically unstable intermediates for further study, as seen in the case of pyrroline-5-carboxylic acid (Mezl & Knox, 1976).

  • Detection of Lipid Oxidation : Essential in the detection of aldehydes, indicative of lipid oxidation in biological environments, using techniques like gas chromatography-mass spectrometry (Thomas et al., 1995).

  • Chemical Reaction Analysis : The reactivity and application in the cleavage and regeneration of carbonyl compounds from their hydrazone derivatives, as observed in steroidal chemistry (Demaecker & Martin, 1954).

  • Enhancing Optical Properties of Semiconductors : In the field of materials science, it's used for immobilizing organic compounds on semiconductor surfaces to enhance light absorption and photocatalytic performance, as demonstrated with graphene-like C3N4 nanosheets (Alotaibi, 2020).

properties

IUPAC Name

N-[(2-methylphenyl)methylideneamino]-2,4-dinitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O4/c1-10-4-2-3-5-11(10)9-15-16-13-7-6-12(17(19)20)8-14(13)18(21)22/h2-9,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUIFNJPMGQCNMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70325272
Record name 1-(2,4-Dinitrophenyl)-2-[(2-methylphenyl)methylidene]hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70325272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzaldehyde, 2-methyl-, (2,4-dinitrophenyl)hydrazone

CAS RN

1773-44-0
Record name 1-(2,4-Dinitrophenyl)-2-[(2-methylphenyl)methylidene]hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70325272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name o-Tolualdehyde 2,4-Dinitrophenylhydrazone
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
JC Lunt, F Sondheimer - Journal of the Chemical Society (Resumed), 1950 - pubs.rsc.org
… (0.11 g., 26%), which after crystallisation from ethyl acetate had mp 194-195", undepressed on admixture with an authentic specimen of o-tolualdehyde 2 : 4-dinitrophenylhydrazone (m. …
Number of citations: 10 pubs.rsc.org
CL Stevens, A Thuillier, KG Taylor… - The Journal of …, 1966 - ACS Publications
The preceeding paper describes the synthesis of aminocyclohexanones of type III, by thermal rear-rangement of isomers of type I and IV, wherein the nitrogen substituent was varied. …
Number of citations: 28 pubs.acs.org
DJ Lester - 1978 - spiral.imperial.ac.uk
Cholestan-3-one p-nitrophenylhydrazone may be converted into cholesta-1, 4-dien-3-one p-nitrophenylhydrazone and cholesta-1, 4, 6-trien-3-one in 80% and 61% yields respectively …
Number of citations: 2 spiral.imperial.ac.uk

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